Iron(II) oxalate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

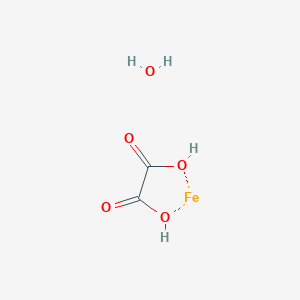

Iron(II) oxalate hydrate, also known as ferrous oxalate dihydrate, is an inorganic compound with the chemical formula FeC₂O₄·2H₂O. It is the ferrous salt of oxalic acid and is known for its yellow powder appearance. The naturally occurring mineral form of this compound is called humboldtine . This compound is poorly soluble in water and has a density of 2.28 g/cm³ .

Métodos De Preparación

Iron(II) oxalate hydrate can be synthesized through various methods. One common laboratory method involves dissolving iron(II) ammonium sulfate in warm water and then adding an oxalic acid solution . Another approach is to start from metallic iron and react it with oxalic acid under hydrothermal conditions to obtain high-quality single crystals of this compound . Industrial production methods often involve similar principles but on a larger scale, ensuring the purity and consistency required for various applications.

Análisis De Reacciones Químicas

Iron(II) oxalate hydrate undergoes several types of chemical reactions, including:

Thermal Decomposition: When heated to 120°C, the dihydrate dehydrates, and the anhydrous ferrous oxalate decomposes near 190°C.

Oxidation: Iron(II) oxalate can be oxidized to iron(III) oxalate in the presence of oxidizing agents.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Iron(II) oxalate can participate in substitution reactions where the oxalate ligand is replaced by other ligands under specific conditions.

Common reagents used in these reactions include sulfuric acid, oxalic acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Iron(II) oxalate hydrate serves as a standard in analytical methods for determining oxalate concentrations. Its role includes:

- Titration Standards : Used in titrations to quantify oxalates in samples, providing reliable results.

- Calibration : Acts as a calibration standard for spectroscopic techniques to ensure accuracy in measurements.

Material Science

In material science, this compound is utilized for synthesizing advanced materials:

- Nanomaterials : It is a precursor for iron-based nanomaterials, which are crucial in catalysis and energy storage applications.

- Thermal Decomposition : Upon heating, it decomposes into iron oxides and carbonaceous materials, which can be used in various applications including battery manufacturing .

| Application | Description |

|---|---|

| Nanomaterials | Used to synthesize iron-based nanomaterials for catalysis and energy storage. |

| Thermal Decomposition | Converts to iron oxides and carbon materials upon heating. |

Biochemistry

In biochemistry, this compound plays a significant role:

- Iron Metabolism Studies : It helps researchers understand the role of iron in biological systems, particularly concerning diseases related to iron deficiency or overload.

- Modeling Biological Processes : Utilized as a model compound to study the interactions of iron with biological molecules.

Environmental Science

This compound has applications in environmental remediation:

- Soil Remediation : It immobilizes heavy metals in contaminated soils, reducing their bioavailability and toxicity.

- Wastewater Treatment : Its chelating properties allow for the removal of metal ions from wastewater, enhancing environmental safety .

Industrial Applications

The compound is also significant in various industrial processes:

- Pickling Agent : Used in metal finishing processes to remove rust and scale from metal surfaces.

- Photographic Development : Employed as a photographic developer and colorant in glass and plastics .

Case Study 1: Thermal Decomposition for Iron Oxides Production

Research has shown that controlled heating of this compound results in the formation of magnetite (Fe3O4) and other iron oxides. This process is beneficial for producing materials used in batteries and catalysis.

Case Study 2: Soil Remediation

A study demonstrated that applying this compound to contaminated soils effectively reduced lead bioavailability by up to 75%, showcasing its potential for environmental cleanup efforts.

Mecanismo De Acción

The mechanism by which iron(II) oxalate hydrate exerts its effects is primarily through its ability to undergo thermal decomposition and oxidation-reduction reactions. The compound’s structure consists of chains of oxalate-bridged ferrous centers, each with two aquo ligands . When heated, the dihydrate dehydrates, leading to the formation of anhydrous ferrous oxalate, which then decomposes into iron oxides and other products. This decomposition process is crucial for its applications in material synthesis and industrial processes.

Comparación Con Compuestos Similares

Iron(II) oxalate hydrate can be compared with other similar compounds, such as:

Iron(III) oxalate: This compound is the ferric form of oxalate and has different chemical properties and applications.

Potassium ferrioxalate: A complex compound used in photochemistry and as a standard for actinometry.

Sodium ferrioxalate: Similar to potassium ferrioxalate, it is used in photochemical studies.

This compound is unique due to its specific thermal decomposition properties and its role as a precursor for advanced materials. Its ability to form high-quality single crystals makes it valuable for diffraction and spectroscopic studies .

Propiedades

IUPAC Name |

iron;oxalic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Fe.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGJZVCKMKGZKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.O.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FeO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622314-35-5 |

Source

|

| Record name | Ethanedioic acid, iron(2+) salt, hydrate (2:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622314-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.